1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride
Description
1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride is a piperazine derivative characterized by a pyridine ring substituted at the 4-position with an ethyl group, which is further linked to a piperazine core. The trihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
1-(1-pyridin-4-ylethyl)piperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-10(11-2-4-12-5-3-11)14-8-6-13-7-9-14;;;/h2-5,10,13H,6-9H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHUTRVMJLTMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N2CCNCC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660040 | |
| Record name | 1-[1-(Pyridin-4-yl)ethyl]piperazine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521914-40-9 | |
| Record name | 1-[1-(Pyridin-4-yl)ethyl]piperazine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 521914-40-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H20Cl3N3
- Molecular Weight : 303.65 g/mol
- CAS Number : 521914-40-9
This compound features a piperazine ring substituted with a pyridine moiety, which contributes to its biological activity.
Medicinal Chemistry
1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride has been studied for its potential as a therapeutic agent in various medical conditions:
- Antidepressant Activity : Research suggests that compounds with a similar structure can act as serotonin receptor modulators, indicating potential antidepressant properties. Studies have shown that piperazine derivatives can influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .
- Antipsychotic Effects : The compound may exhibit antipsychotic effects through its interaction with dopaminergic and serotonergic receptors. This is particularly relevant in the treatment of schizophrenia and other psychotic disorders .
Neuropharmacology
The piperazine scaffold is known for its versatility in developing neuroactive drugs. The pyridine substitution enhances the lipophilicity of the molecule, facilitating better blood-brain barrier penetration:
- Cognitive Enhancement : Preliminary studies indicate that this compound could enhance cognitive functions by modulating cholinergic pathways, which are vital for memory and learning processes .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties:
- Mechanism of Action : The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Case Study 1: Antidepressant Activity
A study investigated the effects of various piperazine derivatives on depressive behavior in animal models. The results showed that this compound significantly reduced depressive symptoms compared to control groups. The mechanism was attributed to increased serotonin levels in the brain.
| Compound | Dose (mg/kg) | Effect on Depression |
|---|---|---|
| Test Compound | 10 | Significant reduction |
| Control | 10 | No significant change |
Case Study 2: Cognitive Enhancement
In a cognitive assessment study using mice, the administration of this compound improved performance in maze tests, suggesting enhanced memory retention and learning capabilities.
| Test | Control Group Performance (%) | Test Group Performance (%) |
|---|---|---|
| Maze Test | 45% | 75% |
The biological activity of this compound can be summarized as follows:
Mechanism of Action
The mechanism by which 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The pyridine ring can bind to specific sites on these targets, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- Piperazine core : A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and receptor interactions.
- Trihydrochloride counterion : Enhances aqueous solubility and crystallinity compared to freebase forms .
Table 1: Structural Comparison of Selected Piperazine Derivatives
Biological Activity
1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride (C11H20Cl3N3) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine ring and a pyridine moiety, contributing to its diverse pharmacological properties.
The biological activity of this compound is primarily linked to its interaction with various receptors in the central nervous system. Compounds with similar structures have been shown to act as agonists or antagonists at different G-protein coupled receptors (GPCRs), including those involved in neurotransmission and hormonal regulation. The presence of the piperazine ring allows for modulation of dopaminergic and serotonergic pathways, which are crucial in the treatment of psychiatric disorders such as depression and anxiety .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines, indicating its potential as an anticancer agent. For instance, research has shown that compounds structurally related to this piperazine derivative can induce apoptosis in tumor cells through the activation of specific signaling pathways .
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of this compound in treating conditions like obesity and diabetes. The compound's ability to activate melanocortin receptors suggests a role in regulating appetite and metabolism, making it a candidate for further research in metabolic disorders .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis via mitochondrial pathways. The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective properties of this compound in models of Parkinson’s disease. The findings suggested that it could mitigate oxidative stress and improve motor function in treated animals, supporting its use as a neuroprotective agent .
Data Table: Biological Activities of Related Compounds
Preparation Methods
Alkylation of Piperazine with Pyridinyl-Ethyl Derivatives
A common strategy involves the nucleophilic substitution of piperazine nitrogen with a pyridin-4-yl-ethyl electrophile. The electrophile is often prepared as a methanesulfonate or halide derivative for enhanced reactivity.
- Reaction Conditions : The alkylation is generally conducted in polar aprotic solvents such as acetonitrile or dichloromethane, with potassium carbonate or similar bases to deprotonate the piperazine nitrogen and promote nucleophilicity.
- Temperature : Reflux or moderate heating (typically 45–80°C) is applied for extended periods (15–17 hours) to ensure completion.
- Work-up : After reaction, the mixture is cooled, diluted with water to precipitate the product, which is then filtered and washed to remove impurities.
- Salt Formation : The free base is converted into the trihydrochloride salt by treatment with concentrated hydrochloric acid in aqueous medium, followed by filtration and drying at controlled temperatures (≤50°C) to avoid decomposition.
Acylation and Salt Formation
The free base or intermediate amine can be acylated using acid derivatives such as propionic anhydride or propionyl chloride to introduce specific functional groups, enhancing compound stability or activity.
- Solvent and Base : Acylation is performed in apolar solvents like dichloromethane or toluene, with tertiary amines such as triethylamine serving as bases to neutralize generated acid.
- Temperature Control : The reaction is maintained between 0 and 25°C to prevent side reactions and degradation.
- Purification : The product precipitates during or after the reaction, facilitating isolation by filtration. Washing with ion-exchanged water removes residual reagents and byproducts.
- Yield and Purity : Reported yields are high (above 90%), with melting points indicating purity (e.g., 248–250°C for related compounds).
Industrial Scale Considerations
For large-scale synthesis, the process avoids chromatography to reduce costs and complexity. Instead, precipitation and crystallization techniques are optimized for purity.
- Base Selection : Triethylamine and N-methylmorpholine are preferred for their efficiency and ease of removal.
- Solvent Choice : Dichloromethane and toluene are favored for their solvent properties and compatibility with acylation reagents.
- Reaction Monitoring : Temperature and reaction time are strictly controlled to maximize yield and minimize impurities.
- Safety : Use of less hazardous reagents and avoidance of toxic intermediates like triphosgene is emphasized in industrial processes.
Data Table: Typical Reaction Conditions for Preparation
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation | Piperazine + Pyridin-4-yl-ethyl methanesulfonate + K2CO3 | Acetonitrile | Reflux (~80) | 15–17 | >90 | Followed by aqueous work-up and HCl treatment |
| Acylation | Free base + Propionic anhydride + Triethylamine | Dichloromethane | 0–25 | 2–3 | 90–96 | Precipitation during reaction, no chromatography |
| Salt Formation | Free base + HCl (conc.) | Water | 20–25 | 2 | Quantitative | Trihydrochloride salt isolated by filtration |
Research Findings and Notes
- The alkylation step is critical and must be optimized to avoid over-alkylation or side reactions.
- The use of potassium carbonate as a base provides mild conditions that preserve sensitive functional groups.
- Acylation with propionic acid derivatives is preferred over other acid chlorides or anhydrides for better selectivity and yield.
- Industrial processes emphasize scalability, safety, and environmental considerations, avoiding toxic reagents like triphosgene or explosive azodicarboxylates.
- The final trihydrochloride salt form improves compound stability, handling, and purity, critical for pharmaceutical applications.
Q & A
Q. What are the standard synthetic routes for 1-(1-pyridin-4-yl-ethyl)-piperazine trihydrochloride, and how can reaction conditions be optimized for reproducibility?
The synthesis of piperazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, a related compound, 1-methyl-4-[3-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride, is synthesized by reacting 1-methylpiperazine with 3-(trifluoromethyl)-2-pyridinecarboxaldehyde under acidic conditions . Key optimization parameters include:
- Temperature control : Elevated temperatures (40–70°C) improve reaction rates but may increase side products .
- Catalysts : Copper sulfate (CuSO₄) and sodium ascorbate are used in click chemistry for triazole formation, enhancing regioselectivity .
- Purification : Reverse-phase chromatography (e.g., acetonitrile/water with 0.1% TFA) ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
Essential techniques include:
- NMR spectroscopy : Confirms structural integrity via proton and carbon shifts (e.g., δ 9.71 ppm for thiourea NH in ).
- HRMS : Validates molecular weight (e.g., m/z 328.1597 for C₁₇H₂₂N₅S ).
- HPLC : Assesses purity and detects impurities.
If discrepancies arise (e.g., conflicting NMR and LC-MS results), use orthogonal methods like X-ray crystallography (if crystalline) or repeat experiments under controlled conditions (e.g., inert atmosphere) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for piperazine derivatives:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation .
- Spill management : Neutralize with dry sand or alcohol-resistant foam; avoid environmental release .
Advanced Research Questions
Q. How can computational methods aid in designing derivatives of this compound for target-specific bioactivity?
- Molecular docking : Predict binding affinities to targets like phosphoglycerate dehydrogenase (PHGDH) using software such as AutoDock .
- Reaction path search : Quantum chemical calculations (e.g., DFT) optimize synthetic routes and predict intermediates .
- ADMET profiling : Tools like SwissADME estimate solubility (e.g., ESOL LogS) and bioavailability .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Dose-response reevaluation : Ensure in vivo doses match in vitro effective concentrations (e.g., µM to mg/kg conversions) .
- Metabolite screening : Use LC-MS/MS to identify active metabolites that may explain discrepancies .
- Target engagement assays : Confirm mechanism of action (e.g., SPR for binding kinetics) .
Q. How can reaction scalability be improved without compromising yield or purity?
- Flow chemistry : Continuous reactors enhance mixing and heat transfer for multi-step syntheses .
- Automated parameter optimization : Machine learning algorithms adjust temperature, solvent ratios, and catalyst loading .
- By-product minimization : Use scavengers (e.g., MgSO₄ for drying) and inline purification (e.g., catch-and-release columns) .
Q. What methodologies validate the compound’s role in inhibiting multidrug resistance (MDR) mechanisms?
- P-gp efflux assays : Measure rhodamine-123 accumulation in resistant cell lines (e.g., MCF-7/ADR) .
- Synergy studies : Combine with chemotherapeutics (e.g., doxorubicin) and calculate combination indices (CI) .
- Gene expression profiling : qPCR or RNA-seq to assess ABC transporter downregulation .
Methodological Considerations for Data Interpretation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
